Cas no 102482-94-0 (Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-)
![Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]- structure](https://ja.kuujia.com/scimg/cas/102482-94-0x500.png)
Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]- 化学的及び物理的性質
名前と識別子
-
- Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-
- 1-[3-[(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin)-3-yl]propyl]guanidine
- 2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine
- PERAMINE
- 1-(3-(2-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-3-yl)propyl)guanidine
- (3-(1,2-Dihydro-2-methyl-1-oxopyrrolo(1,2-a)pyrazin-3-yl)propyl)guanidine
- SCHEMBL14887084
- J-000697
- SCHEMBL18821820
- N-(3-{2-methyl-1-oxo-1H,2H-pyrrolo[1,2-a]pyrazin-3-yl}propyl)guanidine
- Peramine Hemisulfate
- 102482-94-0
- DTXSID10145178
- Guanidine, (3-(1,2-dihydro-2-methyl-1-oxopyrrolo(1,2-a)pyrazin-3-yl)propyl)-
- DTXCID7067669
- N-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-guanidine Hemisulfate; Pyrrolo[1,2-a]pyrazine, guanidine deriv. Hemisulfate
- 2-(3-(2-methyl-1-oxopyrrolo(1,2-a)pyrazin-3-yl)propyl)guanidine
-
- インチ: InChI=1S/C12H17N5O/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15)
- InChIKey: GQWWGRUJOCIUKI-UHFFFAOYSA-N
- ほほえんだ: CN1C(CCCNC(N)=N)=CN2C=CC=C2C1=O
計算された属性
- せいみつぶんしりょう: 247.14351
- どういたいしつりょう: 247.14331018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- PSA: 89.64
Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-478189-1 mg |
Peramine Hydrochloride Salt-d3, |
102482-94-0 | 1mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478819-10 mg |
Peramine Hemisulfate, |
102482-94-0 | 10mg |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478189-1mg |
Peramine Hydrochloride Salt-d3, |
102482-94-0 | 1mg |
¥2858.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478819-10mg |
Peramine Hemisulfate, |
102482-94-0 | 10mg |
¥3234.00 | 2023-09-05 |
Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]- 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-に関する追加情報
Research Brief on Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]- (CAS: 102482-94-0)
Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-, with the CAS number 102482-94-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential applications in drug discovery, particularly in the modulation of protein-protein interactions and enzyme inhibition. This research brief synthesizes the latest findings related to this compound, providing insights into its chemical properties, biological activities, and therapeutic potential.
The compound belongs to the class of guanidine derivatives, which are known for their diverse pharmacological activities. The unique structural features of Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]- make it a promising candidate for targeting specific biological pathways. Recent in vitro studies have demonstrated its ability to interact with key enzymes involved in inflammatory and oncogenic processes, suggesting potential applications in anti-inflammatory and anti-cancer therapies.
One of the key findings from recent research is the compound's role as a selective inhibitor of certain kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases. Preliminary data indicate that Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]- exhibits high affinity and specificity for a subset of kinases, making it a valuable tool for both basic research and drug development. Further studies are underway to elucidate its mechanism of action and optimize its pharmacokinetic properties.
In addition to its kinase inhibitory activity, recent investigations have explored the compound's potential as a modulator of protein-protein interactions. Protein-protein interactions are central to many biological processes, and their dysregulation is associated with various pathologies. Early-stage research suggests that Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]- can disrupt specific interactions, opening new avenues for therapeutic intervention. However, more extensive in vivo studies are needed to validate these findings and assess the compound's safety and efficacy.
The synthesis and characterization of Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]- have also been a focus of recent research. Advances in synthetic chemistry have enabled the production of this compound with high purity and yield, facilitating its use in biological studies. Analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm its structure and assess its stability under various conditions. These efforts are critical for ensuring the reproducibility and reliability of research involving this compound.
Looking ahead, the potential applications of Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]- in drug discovery are vast. Its unique chemical scaffold and biological activities make it a promising lead compound for the development of novel therapeutics. Future research directions may include structure-activity relationship studies to optimize its pharmacological profile, as well as preclinical evaluations to assess its therapeutic potential in disease models. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize the potential of this compound.
In conclusion, Guanidine,N-[3-(1,2-dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]- (CAS: 102482-94-0) represents a compelling area of research in the chemical biology and pharmaceutical fields. Its diverse biological activities and potential therapeutic applications underscore the importance of continued investigation. By integrating the latest findings and advancing our understanding of its mechanisms, researchers can unlock new opportunities for drug discovery and development.
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